molecular formula C9H9BrS B2532151 1-Bromo-2-(cyclopropylsulfanyl)benzene CAS No. 1174229-14-1

1-Bromo-2-(cyclopropylsulfanyl)benzene

Cat. No. B2532151
Key on ui cas rn: 1174229-14-1
M. Wt: 229.14
InChI Key: RVVIRBMUXAQBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329707B2

Procedure details

To a solution of 2-bromobenzenethiol (50 g) in DMF (500 mL) were added bromocyclopropane (41.6 g), potassium carbonate (54.8 g), and triphenylmethanethiol (1.46 g), followed by stirring at an internal temperature of 80° C. for 24 hours. After cooling to room temperature, water and ethyl acetate were added thereto, and the organic layer was then separated. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 1-bromo-2-(cyclopropylsulfanyl)benzene (49.3 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
54.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Br[CH:10]1[CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C.C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)S)C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH:10]1[CH2:12][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S
Name
Quantity
41.6 g
Type
reactant
Smiles
BrC1CC1
Name
Quantity
54.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.46 g
Type
catalyst
Smiles
C1(=CC=CC=C1)C(S)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at an internal temperature of 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)SC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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